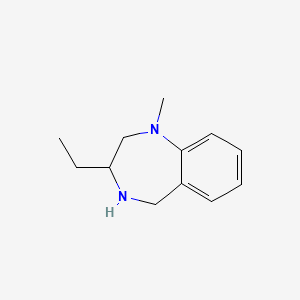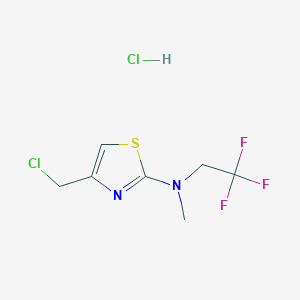
Dihydrochlorure de (2-aminopropyl)(méthyl)amine
Vue d'ensemble
Description
(2-Aminopropyl)(methyl)amine dihydrochloride is a chemical compound with the molecular formula C4H14Cl2N2. It is also known by its IUPAC name, N1-methyl-1,2-propanediamine dihydrochloride. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Applications De Recherche Scientifique
(2-Aminopropyl)(methyl)amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminopropyl)(methyl)amine dihydrochloride typically involves the reaction of 1,2-diaminopropane with methylamine. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions generally include:
Temperature: Room temperature
Solvent: Water or ethanol
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
In industrial settings, the production of (2-Aminopropyl)(methyl)amine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 1,2-diaminopropane and methylamine
Catalysts: Hydrochloric acid
Equipment: Large-scale reactors with temperature and pressure control
Purification: Crystallization or recrystallization to obtain pure dihydrochloride salt
Analyse Des Réactions Chimiques
Types of Reactions
(2-Aminopropyl)(methyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Amine oxides
Reduction: Primary amines
Substitution: N-substituted derivatives
Mécanisme D'action
The mechanism of action of (2-Aminopropyl)(methyl)amine dihydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can bind to specific receptors, altering their signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylaminopropylamine: A similar compound used in the preparation of surfactants and personal care products.
Methylamine: A simpler amine that serves as a building block for more complex compounds.
Uniqueness
(2-Aminopropyl)(methyl)amine dihydrochloride is unique due to its dual amine functionality, which allows it to participate in a wide range of chemical reactions. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Propriétés
IUPAC Name |
1-N-methylpropane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.2ClH/c1-4(5)3-6-2;;/h4,6H,3,5H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIXHFSIBKFBSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1378007.png)




![5-[(Dimethylamino)methyl]pyridin-2-amine dihydrochloride](/img/structure/B1378015.png)








